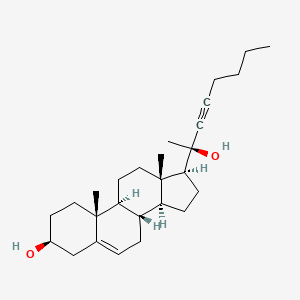

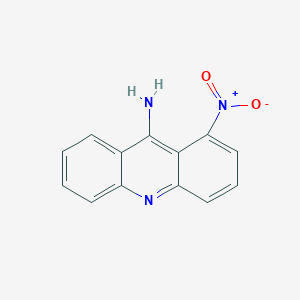

![molecular formula C6H12N2 B1201681 1,2-二氮杂双环[2.2.2]辛烷 CAS No. 329-94-2](/img/structure/B1201681.png)

1,2-二氮杂双环[2.2.2]辛烷

描述

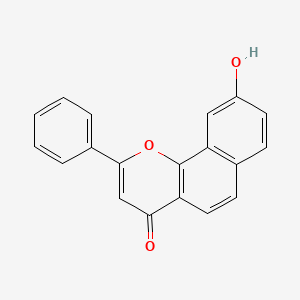

1,2-Diazabicyclo[2.2.2]octane is a bicyclic organic compound with the formula C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .

Synthesis Analysis

1,2-Diazabicyclo[2.2.2]octane can be synthesized by a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .Molecular Structure Analysis

The molecular structure of 1,2-Diazabicyclo[2.2.2]octane is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

1,2-Diazabicyclo[2.2.2]octane has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Physical And Chemical Properties Analysis

1,2-Diazabicyclo[2.2.2]octane is a white crystalline powder with a molecular weight of 112.1729 . It is soluble in water and hygroscopic . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .科学研究应用

有机合成中的催化作用:DABCO是许多有机反应中使用的固体催化剂。其作为一种廉价、环保、高反应性和无毒碱性催化剂的特性使其适用于各种有机转化,通常产物选择性高,收率优异 (Baghernejad, 2010)。

一锅法合成应用:它促进了在水介质中进行一锅式多组分缩合反应。这些过程由于操作简单、反应条件温和、收率高以及使用较少的有毒化学品而受益 (J. Azizian et al., 2012)。

超声波加速合成:DABCO可以在超声辐射下催化反应,可以显著加快反应过程同时保持温和条件 (D. Azarifar等,2013)。

合成中副产物的研究:已对在DABCO合成过程中形成的副产物如烷基吡嗪和烷基哌嗪进行了研究,为了解涉及的化学机制提供了见解 (Jiří Trejbal et al., 2007)。

衍生物的合成:有一种合成1,2-二氮杂双环[2.2.2]辛烷及其衍生物的方法,对于制备用于各种化学应用的特定结构具有重要意义 (E. E. Mikhlina et al., 1967)。

具有高相变温度的可切换材料:基于DABCO的准球形分子已被用于制备具有高相变温度的可切换材料 (Xiuli You et al., 2022)。

离子液体的制备和应用:基于DABCO开发了一种新的酸性离子液体,并在生物活性化合物合成中作为可重复使用的催化剂,展示了其在制药行业中的潜力 (F. Shirini et al., 2017)。

脱羧酰基化:它已被有效地用于羧酸的脱羧酰基化,这是合成各种化合物(包括α-酮和α,β-不饱和酰胺或酯)中重要的过程 (Jun-Rong Zhang等,2017)。

醇的氧化:双(氯)-1,4-二氮杂双环[2.2.2]辛烷已被用作氧化剂,可在微波辐射下将醇转化为它们的羰基化合物 (M. Tajbakhsh et al., 2006)。

合成应用:它在亲电和亲核取代、环加成、异构化和重排反应中的应用已经得到审查,突显了DABCO在合成化学中的多功能性 (Dmitry I. Bugaenko et al., 2020)。

作用机制

安全和危害

属性

IUPAC Name |

1,2-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCUKHQDEZNNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186554 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diazabicyclo[2.2.2]octane | |

CAS RN |

329-94-2 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

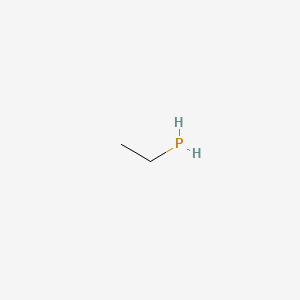

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)

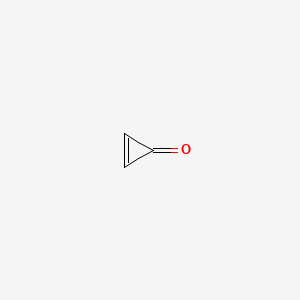

![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)

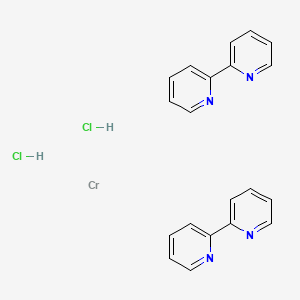

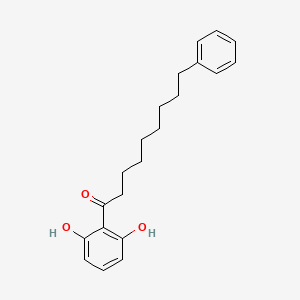

![2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1201619.png)

![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)